4-(4-Bromophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
Overview
Description
4-(4-Bromophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.
Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added through a Friedel-Crafts alkylation reaction using a trifluoromethylbenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products
Oxidation: Formation of 4-(4-Bromophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-one.
Reduction: Formation of 4-(Phenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol.
Substitution: Formation of 4-(4-Azidophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol.
Scientific Research Applications
4-(4-Bromophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
- 4-(4-Fluorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
- 4-(4-Methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
Uniqueness
4-(4-Bromophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol is unique due to the presence of both a bromophenyl group and a trifluoromethylphenyl group. This combination imparts distinct electronic and steric properties, making it particularly useful in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrF3NO/c20-17-6-4-15(5-7-17)18(25)8-10-24(11-9-18)13-14-2-1-3-16(12-14)19(21,22)23/h1-7,12,25H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLCBASKTVTPTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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